Product packaging for Methyl octadeca-5,10-dienoate(Cat. No.:CAS No. 56682-59-8)

Methyl octadeca-5,10-dienoate

Cat. No.: B14623176
CAS No.: 56682-59-8
M. Wt: 294.5 g/mol
InChI Key: UDLWSVYALXZGTK-UHFFFAOYSA-N
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Description

Significance of Octadecadienoic Acid Methyl Esters in Lipid Biochemistry and Industrial Applications

Octadecadienoic acid methyl esters, a class of fatty acid methyl esters (FAMEs), are of considerable importance in both the realms of lipid biochemistry and various industrial sectors. In biochemistry, these esters, particularly isomers like linoleic acid methyl ester, are fundamental components of complex lipids and play roles in cellular signaling and as precursors to bioactive molecules. atamanchemicals.com The study of polyunsaturated fatty acids has gained significant attention due to their diverse biological activities related to health and disease. journalijar.com

Industrially, octadecadienoic acid methyl esters are utilized in the production of biodiesel, with their properties influencing the quality of the fuel. nih.gov They also find applications in the manufacturing of coatings, resins, and polymers, where the presence of double bonds allows for chemical modifications like polymerization. atamanchemicals.com Furthermore, their emollient properties make them suitable for use in cosmetics and pharmaceuticals. cymitquimica.com For instance, some are used as defoamers, solvents for inks, and in the formulation of skin health products. journalijar.comcymitquimica.com The transesterification of oils to produce these methyl esters is a common industrial process. nih.gov

Isomeric Landscape and the Unique Research Focus on Methyl Octadeca-5,10-dienoate

The term "octadecadienoic acid methyl ester" encompasses a wide array of isomers, which differ in the position and configuration (cis or trans) of their two double bonds. atamanchemicals.comresearchgate.net Common examples include the conjugated linoleic acid (CLA) isomers, such as 9,11- and 10,12-octadecadienoic acid methyl esters, and the non-conjugated linoleic acid methyl ester (9Z,12Z)-octadecadienoic acid methyl ester. researchgate.netnist.gov The specific arrangement of these double bonds significantly influences the chemical and physical properties of the molecule.

This compound is a less common, non-conjugated isomer. While much research has focused on conjugated systems and the more prevalent non-conjugated isomer, linoleic acid, the unique spacing of the double bonds in the 5,10-isomer presents a distinct area of study. The separation and identification of these various isomers often require sophisticated analytical techniques such as silver ion-high-performance liquid chromatography (Ag+-HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The specific biological activities and potential applications of this compound are not as extensively documented as its more common counterparts, making it an area of interest for further research.

Below is an interactive data table summarizing some known isomers of octadecadienoic acid methyl ester:

Common Name/Systematic NameDouble Bond PositionsConjugated/Non-ConjugatedNotable Characteristics
Methyl linoleate9, 12Non-ConjugatedAn essential fatty acid, widely found in vegetable oils. nist.gov
Methyl (10E,12Z)-octadeca-10,12-dienoate10, 12ConjugatedStudied for its role in lipid metabolism and biodiesel efficiency.
Methyl (9Z,12E)-octadeca-9,12-dienoate9, 12Non-ConjugatedA component of many vegetable oils, exhibits anti-inflammatory properties.
Methyl octadeca-5,12-dienoate5, 12Non-ConjugatedA less common isomer with distinct structural properties. nih.gov
This compound5, 10Non-ConjugatedThe subject of this article, a unique non-conjugated isomer.

Historical Development and Current State of Research on Dienoid Fatty Acid Esters

The study of fatty acids dates back to the late 18th century with Antoine Lavoisier's initial determination of the elemental composition of fats and oils. nih.gov The early 19th century saw the isolation of the first fatty acid. nih.gov Research into dienoid fatty acids, those containing two double bonds, and their esters has evolved significantly since then. atamanchemicals.com

Early research focused on the abundant isomers like linoleic acid, establishing their roles as essential fatty acids. capes.gov.br The development of analytical techniques such as gas chromatography and, later, mass spectrometry and NMR spectroscopy, allowed for the identification and characterization of a wider range of isomers, including conjugated and various non-conjugated forms. cdnsciencepub.comnih.gov These advancements enabled researchers to correlate specific isomeric structures with distinct biological activities and chemical properties.

Current research continues to explore the diverse world of dienoid fatty acid esters. This includes the synthesis of novel isomers, investigation into their metabolic pathways, and their potential applications in medicine, nutrition, and industry. researchgate.netchemicalbook.com The study of less common isomers like this compound is part of a broader effort to understand the full spectrum of these compounds and their potential uses. Modern techniques like HPLC/APCI-MS2 are being employed to better characterize the structures of unusual fatty acid methyl esters. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O2 B14623176 Methyl octadeca-5,10-dienoate CAS No. 56682-59-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56682-59-8

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-5,10-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10,14-15H,3-8,11-13,16-18H2,1-2H3

InChI Key

UDLWSVYALXZGTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCC=CCCCC(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Octadeca 5,10 Dienoate

Chemo-selective and Stereoselective Chemical Synthesis Routes

The chemical synthesis of methyl octadeca-5,10-dienoate requires a strategic approach to construct the C18 carbon chain with double bonds at the Δ5 and Δ10 positions with defined stereochemistry (cis or trans). Modern synthetic organic chemistry offers powerful tools to achieve this with high selectivity.

Olefin Metathesis and Cross-Coupling Strategies

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. A plausible retrosynthetic analysis for this compound could involve a cross-metathesis reaction between two smaller olefinic fragments. For instance, the coupling of methyl 5-hexenoate with 1-dodecene (B91753) in the presence of a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, could potentially form the desired carbon skeleton. The stereoselectivity of the newly formed double bond can often be influenced by the choice of catalyst and reaction conditions.

Table 1: Comparison of Common Olefin Metathesis Catalysts

CatalystGenerationKey FeaturesPotential Application
Grubbs' CatalystFirstGood functional group tolerance.General cross-metathesis reactions.
Grubbs' CatalystSecondHigher activity and broader substrate scope.More challenging metathesis reactions.
Hoveyda-Grubbs' CatalystSecondEnhanced stability and recyclability.Industrial-scale synthesis.

Cross-coupling reactions, such as Suzuki, Negishi, or Stille coupling, provide another robust avenue for the synthesis of the dienoate backbone. This strategy would involve the coupling of a vinyl halide or triflate with an organometallic reagent. For example, a C10 fragment with a terminal vinylboronic acid could be coupled with a C8 fragment containing a vinyl halide at the C5 position, followed by esterification. The stereochemistry of the double bonds in the final product would be determined by the stereochemistry of the precursors.

Esterification Techniques for Specific Isomers

Once the octadeca-5,10-dienoic acid is synthesized, the final step is its esterification to the methyl ester. The choice of esterification method is crucial to avoid isomerization or side reactions, especially when dealing with conjugated diene systems.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. To drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed.

Diazomethane (B1218177) : For small-scale and high-yield preparations, diazomethane offers a clean and rapid esterification method that proceeds under mild conditions, thus minimizing the risk of isomerization of the double bonds.

Coupling Agent-Mediated Esterification : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can efficiently mediate the esterification of the carboxylic acid with methanol under mild, neutral conditions.

Table 2: Overview of Esterification Methods for Fatty Acids

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-SpeierMethanol, H₂SO₄ (cat.)RefluxInexpensive reagents.Harsh conditions, potential for isomerization.
DiazomethaneCH₂N₂Room TemperatureHigh yield, mild conditions.Toxic and explosive reagent.
DCC/DMAP CouplingMethanol, DCC, DMAP (cat.)Room TemperatureMild conditions, high yield.By-product removal can be challenging.

Biocatalytic and Chemoenzymatic Approaches to Methyl Octadecadienoates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which is particularly advantageous for the synthesis of specific fatty acid isomers.

Enzyme-Mediated Esterification of Octadecadienoic Acids

Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments, but in non-aqueous media, they can efficiently catalyze the reverse reaction, i.e., esterification. The use of lipases for the esterification of octadecadienoic acids with methanol offers several advantages over chemical methods, including mild reaction conditions that preserve the integrity of the double bonds and high selectivity. Immobilized lipases, such as those from Candida antarctica (Novozym 435), are widely used for this purpose as they can be easily recovered and reused. The reaction is typically carried out in an organic solvent to minimize water content and shift the equilibrium towards ester formation.

Microbial Fermentation and Biotransformation Pathways

While the direct microbial fermentation for the production of this compound is not well-established, microorganisms possess a diverse array of enzymes involved in fatty acid metabolism that could be harnessed for its synthesis. Certain bacteria and yeasts are known to produce a variety of polyunsaturated fatty acids. Through metabolic engineering, it may be possible to modify the fatty acid biosynthesis pathways of these organisms to produce octadeca-5,10-dienoic acid. This could involve the introduction of novel desaturases and elongases that act on specific positions of the fatty acid chain.

Biotransformation, where a microorganism or its enzymes are used to convert a precursor molecule into the desired product, is another promising approach. For example, a microorganism could potentially convert a readily available fatty acid, such as oleic acid, into octadeca-5,10-dienoic acid through a series of desaturation steps. The resulting fatty acid could then be extracted and esterified, either chemically or enzymatically.

Table 3: Potential Biocatalytic Routes to Methyl Octadecadienoates

ApproachBiocatalystSubstrateKey Advantages
Enzymatic EsterificationImmobilized Lipase (B570770) (e.g., Novozym 435)Octadeca-5,10-dienoic acidMild conditions, high selectivity, reusable catalyst.
Metabolic EngineeringGenetically Modified MicroorganismSimple carbon source (e.g., glucose)Sustainable production from renewable feedstocks.
BiotransformationWhole-cell microorganism or isolated enzymesPrecursor fatty acid (e.g., Oleic acid)Specific and selective conversions.

Investigation of Lipase Specificity in Ester Synthesis

The enzymatic synthesis of this compound through esterification is a process significantly influenced by the specificity of the lipase catalyst employed. Lipases, as biocatalysts, exhibit a remarkable degree of selectivity towards their substrates, which can be categorized into several types: substrate specificity (preference for certain fatty acids or alcohols), regiospecificity (preference for esterifying a specific position on a glycerol (B35011) molecule), and stereospecificity (preference for a particular stereoisomer). In the context of synthesizing a specific fatty acid methyl ester like this compound, the fatty acid specificity of the lipase is of paramount importance.

Detailed Research Findings

While specific studies focusing exclusively on the lipase-mediated synthesis of this compound are not extensively documented, a significant body of research on lipase specificity with structurally similar long-chain polyunsaturated fatty acids (PUFAs) provides valuable insights. These studies often utilize commercially available lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Thermomyces lanuginosus.

One of the most extensively studied lipases is that from Candida antarctica B (CALB). Investigations into its fatty acid selectivity have shown a preference for a range of fatty acid chain lengths. For instance, in competitive esterification reactions, CALB has demonstrated varied affinities, often favoring medium-chain fatty acids but also efficiently catalyzing the esterification of longer-chain fatty acids. nih.gov Studies have indicated that CALB can effectively esterify straight-chain fatty acids with 10 to 18 carbon atoms. tandfonline.com However, its activity can be influenced by the degree of unsaturation, with some findings suggesting that highly unsaturated fatty acids might be poorer substrates compared to their saturated or monounsaturated counterparts. tandfonline.com

The lipase from Rhizomucor miehei has also been a subject of investigation for its utility in esterifying polyunsaturated fatty acids. nih.govnih.gov Research has shown that this lipase can be effective in the ethyl esterification of PUFAs, although its specificity can be influenced by the reaction conditions and the form of the enzyme (e.g., immobilized versus native). nih.gov For example, in a study comparing various lipases for the esterification of a mixture of polyunsaturated fatty acids with glycerol, the lipase from Mucor miehei (a closely related species) demonstrated a slight preference for oleic acid over more highly unsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). oup.com

Further comparative studies have highlighted the diverse specificities among different microbial lipases. For instance, when comparing the esterification efficiency of PUFAs, lipases from Mucor miehei and Chromobacterium viscosum were found to be highly efficient. oup.com Both showed a preference for oleic acid, while their incorporation rates for EPA and DHA varied, indicating distinct specificities even among effective catalysts. oup.com The specificity of Mucor miehei lipase has also been shown to be influenced by the number of double bonds and the length of the aliphatic chain in the context of hydrolyzing fatty acid methyl esters. csic.escirad.fr

The data from these studies underscore the critical need for careful lipase selection in the synthesis of a specific compound like this compound. The presence of two double bonds in its C18 backbone places it in the category of a polyunsaturated fatty acid, and therefore, its interaction with the active site of different lipases will vary.

The following tables summarize the general findings on lipase specificity for different fatty acids, which can be extrapolated to understand the potential synthesis of this compound.

Table 1: Observed Specificity of Candida antarctica Lipase B (CALB) Towards Various Fatty Acids

Fatty Acid Chain LengthDegree of UnsaturationObserved Activity/Selectivity
C4-C8SaturatedGenerally lower activity compared to longer chains tandfonline.com
C10-C18SaturatedGood activity and specificity tandfonline.com
C18:1 (Oleic Acid)MonounsaturatedGenerally good substrate tandfonline.com
C18:2, C18:3PolyunsaturatedActivity can be lower compared to saturated and monounsaturated counterparts

Table 2: Comparative Efficiency of Different Lipases in the Esterification of Polyunsaturated Fatty Acids

Lipase SourceRelative EfficiencyObservations on Specificity
Mucor mieheiHighSlight preference for oleic acid; esterified less docosahexaenoic acid. oup.com
Chromobacterium viscosumHighSlight preference for oleic acid; incorporated eicosapentaenoic acid to a lesser extent. oup.com
Candida rugosaPoorExhibited poor performance in esterifying fatty acids longer than octanoic acid. tandfonline.com
Humicola sp.Moderate to HighSimilar specificity to CALB for fatty acids longer than octanoic acid. tandfonline.com
Pseudomonas sp.Moderate to HighSimilar specificity to CALB for fatty acids longer than octanoic acid. tandfonline.com

These findings collectively suggest that for an efficient synthesis of this compound, a screening of various commercially available lipases would be a crucial first step. Lipases such as CALB and those from the Rhizomucor or Mucor genera would be strong candidates, though empirical testing would be necessary to determine the optimal enzyme for this specific substrate. The structural characteristics of this compound, particularly the positions of its double bonds, would ultimately dictate its fit within the catalytic pocket of the selected lipase, thereby influencing the reaction's success.

Occurrence and Biosynthetic Pathways of Methyl Octadeca 5,10 Dienoate in Biological Systems

Natural Occurrence and Isolation from Diverse Biological Matrices

The identification of Methyl octadeca-5,10-dienoate and its related isomers has been reported in a range of biological sources, from plants to microorganisms and animals. The detection of these compounds often occurs as part of broader analyses of the chemical constituents of these organisms.

Identification in Plant Extracts and Phytoconstituent Profiling

Phytochemical investigations of various plant species have revealed the presence of methyl octadecadienoate isomers, suggesting the potential for this compound to be a constituent of their chemical profiles.

Elaeocarpus sphaericus : Commonly known as the Rudraksha tree, this plant is recognized for its diverse pharmacological activities. While direct isolation of this compound has not been explicitly documented, studies on the fruit extracts have confirmed the presence of various fatty acid derivatives. Further detailed analysis of its chemical composition is required to confirm the presence of this specific isomer.

Bauhinia tomentosa L. : Also known as the yellow bell orchid tree, this plant is utilized in traditional medicine. Phytochemical screening of its leaf extracts has identified the presence of numerous secondary metabolites, including fatty acids. jddtonline.info The seed oil, in particular, is a source of fatty acids, and while the specific 5,10-dienoate isomer of methyl octadecadienoate has not been singled out, the general presence of fatty acid esters makes its occurrence plausible. arccjournals.com

Gypsophila paniculata : This flowering plant, commonly known as baby's breath, has been found to contain a variety of natural products. A gas chromatography-mass spectrometry (GC-MS) analysis of the stem extract of Gypsophila paniculata successfully identified methyl-octadeca-9,12-dienoate, an isomer of the target compound, constituting 2.7490% of the extract. ashs.org This finding suggests that the plant has the metabolic pathways to produce methyl octadecadienoate isomers.

Rosa beggeriana Schrenk : A wild rose species native to Central Asia, its fruits and leaves have been analyzed for their chemical composition. GC-MS data of the hexane (B92381) fraction of the leaves revealed the presence of Methyl octadeca-9,12-dienoate, another isomer of this compound. nih.gov

The following table summarizes the identification of methyl octadecadienoate isomers in the mentioned plant species.

Plant SpeciesPart AnalyzedIdentified Isomer of Methyl Octadecadienoate
Gypsophila paniculataStemMethyl octadeca-9,12-dienoate
Rosa beggeriana SchrenkLeavesMethyl octadeca-9,12-dienoate

Detection in Microbial Metabolomes

Microorganisms, particularly those of the genus Streptomyces, are prolific producers of a vast array of secondary metabolites.

Streptomyces piomogenus : While the genus Streptomyces is a well-known source of diverse bioactive compounds, including fatty acid derivatives, specific metabolomic studies confirming the presence of this compound in Streptomyces piomogenus are not readily available in the current scientific literature. General studies on Streptomyces do indicate the production of a wide range of secondary metabolites, and it is conceivable that specific culture conditions could lead to the production of this fatty acid ester.

Presence in Animal-Derived Products

The fatty acid profiles of animal tissues and fluids are complex and can include a variety of isomers of octadecadienoic acid.

Human Serum : The octadecadienoic acid fraction in human serum is composed of various isomers. While the presence of conjugated linoleic acids and other octadecadienoic acid isomers is well-documented, the specific identification of the 5,10-dienoate isomer as a methyl ester in human serum has not been definitively established in available research. nih.govsemanticscholar.org The analysis of fatty acid composition in blood is a complex field, and different methodologies may yield varying results regarding the identification of specific isomers. nih.govnih.gov

Enzymatic Biosynthesis and Metabolic Transformations via Oxylipin and Octadecanoid Pathways

The biosynthesis of this compound is preceded by the formation of its corresponding fatty acid, octadeca-5,10-dienoic acid. This fatty acid is a product of the complex and highly regulated oxylipin and octadecanoid pathways, which involve the enzymatic modification of polyunsaturated fatty acids like linoleic acid.

Lipoxygenase (LOX) Catalysis and Product Formation

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The metabolism of linoleic acid by LOX is a key step in the oxylipin pathway.

LOX enzymes introduce molecular oxygen into the fatty acid backbone, leading to the formation of hydroperoxy fatty acids. mdpi.com For linoleic acid, this can result in the formation of hydroperoxyoctadecadienoic acid (HPODE) isomers. mdpi.com These hydroperoxides are then typically reduced to their corresponding hydroxy fatty acids (HODEs). While the most common products of linoleic acid oxygenation by LOX are 9-HPODE and 13-HPODE, the formation of other positional isomers is possible depending on the specific LOX enzyme and reaction conditions. The subsequent enzymatic or non-enzymatic reactions could potentially lead to the formation of a 5,10-dienoic acid structure, which can then be esterified to its methyl ester.

Cytochrome P450 (CYP) Pathways in Octadecanoid Synthesis

Cytochrome P450 enzymes are a large and diverse group of hemeproteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids.

The CYP-dependent metabolism of linoleic acid can lead to the formation of various oxygenated metabolites, including epoxides and hydroxides. researchgate.net Specifically, CYP epoxygenases can convert linoleic acid into epoxyoctadecenoic acids (EpOMEs). nih.gov These epoxides can be further metabolized by other enzymes, such as epoxide hydrolases, to form dihydroxyoctadecenoic acids (DiHOMEs). The intricate series of reactions catalyzed by different CYP isoforms can result in a diverse array of octadecanoid structures. While the direct synthesis of octadeca-5,10-dienoic acid by CYP enzymes has not been explicitly detailed, the versatility of this enzyme family in oxidizing fatty acids suggests that it could be a potential pathway for the formation of the precursor to this compound.

Role of Hydratases in Fatty Acid Metabolism within Microbiome Contexts

Fatty acid hydratases (FAHs) are enzymes produced by various microorganisms, including those within the gut microbiome, that catalyze the addition of water to the double bonds of unsaturated fatty acids, converting them into hydroxylated fatty acids. This process is considered a detoxification mechanism, as high concentrations of free unsaturated fatty acids can be detrimental to bacterial cell membranes. While direct evidence for the action of hydratases on this compound is not extensively documented, the known mechanisms of these enzymes allow for informed postulation.

Microbial hydratases typically act on free fatty acids rather than their methyl esters. However, should this compound be hydrolyzed to its corresponding carboxylic acid, it could become a substrate for these enzymes. The non-conjugated diene structure of octadeca-5,10-dienoic acid presents two potential sites for hydration. The regioselectivity and stereoselectivity of the hydration would depend on the specific microbial hydratase involved. For instance, some hydratases are known to specifically hydrate (B1144303) the C-9 or C-12 double bond in linoleic acid, a C18:2 fatty acid, to produce corresponding hydroxy fatty acids.

The potential products of such a reaction with octadeca-5,10-dienoic acid would be various regioisomers of methyl monohydroxy-octadecenoate. The formation of these hydroxylated fatty acids by the gut microbiome could have implications for host-microbe interactions, as these molecules can modulate inflammatory responses and other physiological processes.

Table 1: Potential Hydration Products of Octadeca-5,10-dienoic Acid by Microbial Hydratases

SubstrateEnzymePotential Product(s)
Octadeca-5,10-dienoic acidFatty Acid HydrataseMethyl 5-hydroxy-octadec-10-enoate
Methyl 6-hydroxy-octadec-10-enoate
Methyl 10-hydroxy-octadec-5-enoate
Methyl 11-hydroxy-octadec-5-enoate

Investigation of Enzymatic Isomerization and Desaturation Mechanisms

The enzymatic modification of fatty acids, including isomerization and desaturation, is a fundamental process in lipid metabolism. While specific enzymes acting on this compound have not been characterized, the established pathways for other polyunsaturated fatty acids provide a framework for understanding its potential transformations.

Isomerization: Isomerases can catalyze the migration of double bonds. In the context of this compound, an isomerase could potentially shift the double bonds to a conjugated position, such as in methyl octadeca-6,8-dienoate or other conjugated isomers. This transformation would significantly alter the chemical properties and biological activity of the molecule. Conjugated fatty acids are known to have distinct physiological effects compared to their non-conjugated counterparts.

Desaturation: Desaturases introduce new double bonds into fatty acid chains. These enzymes are crucial for the synthesis of more highly unsaturated fatty acids. A desaturase acting on this compound could introduce an additional double bond, leading to the formation of a methyl octadecatrienoate. The position of the new double bond would be determined by the specificity of the desaturase. For example, a Δ12-desaturase could potentially convert this compound into methyl octadeca-5,10,12-trienoate. Such reactions are integral to the production of essential fatty acids in various organisms.

Non-Enzymatic Formation Mechanisms and Radical Pathways

Autoxidation Processes and Reactive Oxygen Species Involvement

Autoxidation is a non-enzymatic process involving the reaction of lipids with molecular oxygen. This process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to a double bond, a position known as an allylic carbon. The resulting carbon-centered radical can then react with oxygen to form a peroxyl radical. This peroxyl radical can, in turn, abstract a hydrogen from another unsaturated fatty acid molecule, propagating a chain reaction.

In this compound, the methylene (B1212753) group at C-7, which is bis-allylic (allylic to both the C-5 and C-10 double bonds), is particularly susceptible to hydrogen abstraction. This would lead to the formation of a resonance-stabilized radical. The reaction with molecular oxygen would then generate hydroperoxides at various positions.

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can initiate or accelerate autoxidation by readily abstracting hydrogen atoms. The primary products of autoxidation are a complex mixture of hydroperoxides. These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.

Table 2: Primary Products of this compound Autoxidation

ReactantInitiatorPrimary Product(s)
This compoundReactive Oxygen Species (e.g., •OH)Methyl hydroperoxy-octadecadienoates
Heat, Light(e.g., at C-5, C-7, C-10, C-12 positions)

Photosensitized Oxidation Reactions

Photosensitized oxidation is another non-enzymatic pathway that can lead to the oxidation of unsaturated fatty acids. This process requires a photosensitizer, a molecule that can absorb light energy and transfer it to other molecules, leading to their oxidation. There are two main mechanisms for photosensitized oxidation:

Type I Mechanism: The excited photosensitizer directly reacts with the substrate (in this case, this compound) by abstracting a hydrogen atom or an electron. This generates a fatty acid radical, which then reacts with molecular oxygen, similar to the propagation step of autoxidation.

Type II Mechanism: The excited photosensitizer transfers its energy to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state (¹O₂). Singlet oxygen can then directly react with the double bonds of the fatty acid in an "ene" reaction to form hydroperoxides. For this compound, this would likely lead to the formation of hydroperoxides at positions allylic to the original double bonds, such as at C-5, C-7, C-10, and C-12.

The distribution of hydroperoxide isomers formed during photosensitized oxidation can differ from that of autoxidation, providing a way to distinguish between these oxidative pathways.

Advanced Analytical Research Techniques for Methyl Octadeca 5,10 Dienoate

High-Resolution Chromatographic Separation Methodologies

Chromatography is the cornerstone for the separation and analysis of FAMEs like Methyl octadeca-5,10-dienoate. High-resolution methods are essential to resolve complex mixtures of structurally similar lipids.

Gas Chromatography is a primary technique for the analysis of volatile compounds such as FAMEs. sigmaaldrich.com For quantitative analysis, Flame Ionization Detection (FID) is frequently employed due to its high sensitivity, robustness, and a wide linear range for hydrocarbon-based compounds. jppres.comresearchgate.net The amount of this compound in a sample is determined by comparing its peak area to that of an internal standard, a process that yields highly accurate and reproducible results. jppres.comnih.gov

For qualitative analysis and structural confirmation, GC is coupled with Mass Spectrometry (MS). ntnu.noresearchgate.net The electron ionization (EI) mass spectrum of a FAME provides a distinct fragmentation pattern. This compound would exhibit a characteristic molecular ion peak (M+) at m/z 294.5. A prominent peak at m/z 74, resulting from a McLafferty rearrangement of the methyl ester group, is a hallmark of most saturated and unsaturated FAMEs. japsonline.com The location of the double bonds at the C5 and C10 positions influences the fragmentation pattern of the hydrocarbon chain, although direct determination from the mass spectrum alone can be challenging without derivatization or comparison to an authentic standard.

Table 1: Typical GC-FID/MS Conditions for FAME Analysis
ParameterTypical Condition
ColumnFused silica (B1680970) capillary column with a polar stationary phase (e.g., biscyanopropyl polysiloxane or polyethylene (B3416737) glycol like Omegawax) sigmaaldrich.comscielo.br
Column Dimensions30-100 m length, 0.25 mm internal diameter, 0.20-0.25 µm film thickness mdpi.com
Carrier GasHelium or Hydrogen researchgate.net
Injector Temperature250 °C researchgate.net
Detector Temperature (FID)260-300 °C researchgate.net
Oven Temperature ProgramInitial temperature of ~100-140°C, ramping to ~240°C. A programmed temperature gradient is crucial for separating a wide range of FAMEs. scielo.brmdpi.com
Ionization (MS)Electron Ionization (EI) at 70 eV

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for the separation of isomers without the need for high temperatures, which can degrade sensitive compounds. For FAMEs, two primary HPLC modes are used:

Reversed-Phase HPLC (RP-HPLC): This technique separates compounds based on their hydrophobicity. Using a nonpolar stationary phase (like C18) and a polar mobile phase, FAMEs are separated primarily by their chain length and degree of unsaturation. nih.gov While effective for general profiling, resolving positional isomers like this compound from other C18:2 isomers can be challenging.

Silver Ion HPLC (Ag+-HPLC): This is a highly specialized and effective technique for separating unsaturated FAME isomers. The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the analytes. The strength of these complexes depends on the number, position, and configuration (cis/trans) of the double bonds, allowing for exceptional separation of positional and geometric isomers that would co-elute in other chromatographic systems. researchgate.net

For exceptionally complex samples containing numerous FAME isomers, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. gcms.cz This technique uses two different columns connected by a modulator. chula.ac.th The first column typically performs a separation based on boiling point, while the second, shorter column provides a rapid separation based on polarity. The resulting data is presented as a two-dimensional chromatogram, which dramatically increases peak capacity and resolution, enabling the separation of isomers that overlap in a single-column GC analysis. chula.ac.th This allows for a more detailed and accurate profiling of fatty acids in intricate biological or food samples.

Before instrumental analysis, it is often necessary to isolate FAMEs from a raw lipid extract or to purify a specific compound. Solid-Phase Extraction (SPE) is a widely used sample preparation technique for this purpose. diva-portal.org A lipid sample can be passed through a cartridge containing a solid adsorbent (e.g., silica, aminopropyl-bonded silica). researchgate.net By choosing appropriate solvents, different lipid classes can be selectively eluted. For instance, a silica cartridge can be used to separate neutral lipids like FAMEs from more polar lipids like phospholipids. researchgate.netmdpi.com

For the isolation of high-purity this compound for use as an analytical standard or for further research, preparative chromatography is employed. Both preparative GC and HPLC can be used to isolate the target compound from a mixture of isomers. The collected pure fraction can then be used for definitive structural confirmation and for creating calibration curves for quantitative studies. thno.org

Advanced Spectroscopic Characterization and Structural Elucidation

While chromatography separates components, spectroscopy is required to definitively determine their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the precise determination of double bond positions and stereochemistry in this compound. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. Key expected signals for this compound would include a singlet for the methoxy (B1213986) protons (-OCH₃) around 3.6-3.7 ppm, multiplets for the olefinic protons (-CH=CH-) between 5.3-5.4 ppm, and signals for the allylic protons and other methylene (B1212753) groups in the aliphatic chain.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. Expected signals include the carbonyl carbon of the ester at ~174 ppm, the carbons of the double bonds between ~125-135 ppm, and the methoxy carbon at ~51 ppm. sigmaaldrich.com

2D NMR Techniques: Two-dimensional NMR experiments are essential to assemble the molecular structure by establishing connectivity between atoms. cornell.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling, allowing for the mapping of adjacent protons through the carbon skeleton. science.govresearchgate.net For instance, it would show correlations between the olefinic protons and their adjacent allylic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. cornell.eduscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is critical for determining the geometry (cis or trans) of the double bonds. science.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O (C1)-~174.2
-OCH₃~3.67 (s)~51.4
C2 (-CH₂-COO)~2.30 (t)~34.1
C5, C6, C10, C11 (-CH=CH-)~5.35 (m)~128-131
C4, C7, C9, C12 (Allylic -CH₂-)~2.05 (m)~25-28
C18 (-CH₃)~0.88 (t)~14.1

Note: Predicted values are based on standard chemical shift ranges for fatty acid methyl esters. Actual values may vary slightly based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (EI-MS, ESI-MS, APCI-MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound, providing its exact mass and elemental composition. With a molecular formula of C₁₉H₃₄O₂, the calculated exact mass is 294.25588 Da. nih.govnih.gov HRMS instruments can measure this mass with high precision, allowing for confident differentiation from other compounds with the same nominal mass.

Fragmentation pathway analysis, particularly using different ionization methods, provides detailed structural information.

Electron Ionization (EI-MS): This hard ionization technique generates numerous fragment ions, creating a characteristic mass spectrum that serves as a molecular fingerprint. For fatty acid methyl esters (FAMEs), common fragmentation patterns include the McLafferty rearrangement, which produces a prominent ion at m/z 74, corresponding to the methoxycarbonyl group [(CH₃O-C(OH)=CH₂)+]. researchgate.net Other significant fragments arise from cleavages along the aliphatic chain. The presence of double bonds at the 5th and 10th positions in this compound influences the fragmentation, leading to allylic cleavages that help in locating the double bonds.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS): These soft ionization techniques are well-suited for characterizing nonvolatile or thermally unstable compounds. nih.gov They typically generate protonated molecules, such as [M+H]⁺, or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the intact molecule before further fragmentation analysis (MS/MS or MSⁿ) is performed to elicit structural details. nih.govmdpi.com

Table 1: Characteristic Mass Spectrometry Fragments for Fatty Acid Methyl Esters (FAMEs)
m/z ValueIon/Fragment IdentityIonization MethodSignificance
294[M]⁺ (Molecular Ion)EIRepresents the mass of the intact molecule.
295[M+H]⁺ (Protonated Molecule)ESI, APCIConfirms the molecular weight of the intact molecule.
263[M-OCH₃]⁺EILoss of the methoxy group.
74[CH₃O-C(OH)=CH₂]⁺EIResult of McLafferty rearrangement, characteristic of methyl esters. researchgate.net
Variable[CₙH₂ₙ₋ₓ]⁺EIFragments from the aliphatic chain, influenced by double bond positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule's bonds, a unique spectrum is generated that confirms its chemical structure. The key functional groups—the ester and the carbon-carbon double bonds—give rise to distinct and predictable absorption bands.

The most prominent absorption is the carbonyl (C=O) stretch of the ester group, which appears as a strong, sharp peak. The carbon-oxygen (C-O) single bond stretch of the ester also produces a characteristic signal. The alkene C=C and =C-H bonds, while present, may show weaker absorptions.

Table 2: Key Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretch2850 - 2960Strong
Alkene =C-HStretch3000 - 3100Medium
Ester C=OStretch~1740Strong, Sharp
Alkene C=CStretch~1650Weak to Medium
Ester C-OStretch1170 - 1250Strong

Derivatization Strategies for Enhanced Detection and Characterization

Chemical derivatization is often employed to modify this compound or its metabolites to improve their analytical properties, such as volatility for gas chromatography or detectability for liquid chromatography.

Trimethylsilyl (TMS) Derivatization for Hydroxy Fatty Acid Methyl Esters

While this compound itself does not possess a hydroxyl group, its metabolic products often do. Trimethylsilyl (TMS) derivatization is a crucial technique for analyzing these hydroxylated metabolites. The process involves reacting the hydroxy FAME with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com This reaction replaces the active hydrogen of the hydroxyl group with a non-polar TMS group (-Si(CH₃)₃). youtube.com

This conversion increases the molecule's volatility and thermal stability, making it more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). restek.com Furthermore, the resulting mass spectra of TMS-derivatized compounds can provide structural information, as fragmentation patterns can help locate the position of the original hydroxyl group relative to the double bonds. acs.orgnih.gov

Fluorescent Derivatization for High-Sensitivity HPLC Profiling

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization can dramatically enhance detection sensitivity. FAMEs like this compound lack a native fluorophore, making their detection by fluorescence challenging. researchgate.net To overcome this, fluorescent labels can be attached to the molecule prior to HPLC analysis.

This pre-column derivatization involves reacting the fatty acid (obtained after hydrolysis of the methyl ester) with a fluorescent tagging reagent. A common agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the carboxylic acid group to form a highly fluorescent derivative. researchgate.net This allows for detection at picomole levels, offering a significant increase in sensitivity compared to standard UV detection. researchgate.netscielo.br This high-sensitivity profiling is essential for quantifying trace amounts of the compound in complex biological samples. nih.govsemanticscholar.org

Table 3: Common Fluorescent Labeling Reagents for HPLC Analysis of Fatty Acids
ReagentAbbreviationExcitation λ (nm)Emission λ (nm)
9-fluorenylmethyl chloroformateFMOC-Cl265315
4-bromomethyl-7-methoxycoumarinBr-Mmc325396
9-anthroyldiazomethaneADAM365412

Deuterium (B1214612) Labeling for Tracing Metabolic Fates

Stable isotope labeling using deuterium (²H or D) is a powerful method for tracing the metabolic fate of this compound in vivo or in vitro. nih.govbioscientifica.com This approach involves introducing a version of the fatty acid that has been chemically synthesized to contain one or more deuterium atoms. Because deuterium is a stable, non-radioactive isotope, it is safe for use in a wide range of studies. bioscientifica.com

When the deuterium-labeled compound is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. researchgate.net Analytical techniques such as GC-MS or liquid chromatography-mass spectrometry (LC-MS) can then be used to distinguish the labeled molecules and their downstream metabolites from the endogenous pool based on their increased mass. nih.govresearchgate.net This allows researchers to quantitatively track the absorption, distribution, and transformation of this compound, providing critical insights into lipid metabolism and de novo lipogenesis. researchgate.netmetsol.com

Chemical Reactivity and Transformation Mechanisms of Methyl Octadeca 5,10 Dienoate

Oxidative Transformations and Product Characterization

Oxidative processes are a key aspect of the reactivity of Methyl octadeca-5,10-dienoate, leading to the formation of epoxides, hydroperoxides, and cyclized products. These transformations can be initiated by enzymatic or non-enzymatic pathways and result in compounds with altered chemical and physical properties.

The double bonds in this compound can be converted to oxirane (epoxide) rings through epoxidation reactions. This transformation is commonly achieved using percarboxylic acids, which are generated in situ from a carboxylic acid (like formic acid) and hydrogen peroxide. The process can also be catalyzed by enzymes such as peroxygenases. These enzymes offer a more environmentally friendly alternative to chemical methods and can exhibit high selectivity. For instance, unspecific peroxygenases (UPOs) from fungi have been shown to effectively epoxidize unsaturated fatty acid methyl esters. nih.gov

The epoxidation of polyunsaturated esters like this compound can yield a mixture of products, including mono- and di-epoxides, depending on the reaction conditions and the amount of oxidizing agent used. nih.govnih.gov The general scheme for the epoxidation of a dienoate is presented below:

Reaction Scheme: Epoxidation of this compound

Reactant Reagents Products

The resulting epoxides are susceptible to hydrolysis, a reaction that opens the oxirane ring to form diols. This subsequent reaction can occur under acidic or basic conditions, and its likelihood increases with higher reaction temperatures and longer reaction times. nih.gov The presence of a higher number of double bonds in the original fatty acid ester can also promote the formation of alcohols via hydrolysis of the epoxide groups. nih.gov

The oxidation of polyunsaturated fatty acids like this compound can be initiated by lipoxygenases or radical-catalyzed processes, leading to the formation of hydroperoxides as primary products. nih.govresearchgate.net For instance, the oxidation of linoleic acid, a structural isomer of octadeca-5,10-dienoate, yields hydroperoxy-octadecadienoates (HpODEs). nih.gov These hydroperoxides are relatively stable and can accumulate over time. researchgate.net

These hydroperoxide intermediates can then be further transformed into more complex molecules. One significant pathway involves their conversion to hydroxy-epoxides. nih.gov For example, methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate can be converted into an α,β-epoxy alcohol. researchgate.net The stability of these resulting epoxy alcohols can be sensitive to the reaction conditions; for instance, the presence of water can lead to the complete hydrolysis of the epoxy alcohol to form trihydroxy products. researchgate.net

Oxidation Pathway from Dienoate to Hydroxy-Epoxide

Starting Material Intermediate Final Product

Furan fatty acid esters can be formed from dienoic esters through cyclization reactions. One proposed mechanism involves the formation of diepoxides from the starting dienoate. The proximity of the two epoxide rings can lead to unstable intermediates upon the opening of one of the rings, which then rapidly undergo intramolecular cyclization to form furan structures. researchgate.net Specifically, the acid-catalyzed rearrangement of epoxidized linoleates has been shown to produce furan fatty acid alkyl esters. researchgate.net

Another pathway for the formation of furan fatty acids involves the oxidation of the dienoic acid, catalyzed by lipoxygenase, to form a hydroperoxy intermediate. This is followed by electron shifts, ring closure, and double bond rearrangement to produce the furan ring. nih.gov A more direct synthetic route involves the heat treatment of dihydroxy fatty acids. For example, 7,10-dihydroxy-8(E)-octadecenoic acid can be converted to 7,10-epoxy-octadeca-7,9-dienoic acid through a single heat treatment step, providing a cost-effective method for producing furan fatty acids on a larger scale. google.com

Isomerization Studies and Equilibria

The double bonds in this compound can undergo both positional and geometric isomerization under various conditions, leading to a mixture of different isomers.

Geometric isomerization refers to the conversion between cis and trans configurations of the double bonds. This process can be catalyzed by various agents, including thiyl radicals and p-toluenesulfinic acid. researchgate.netcnr.it The mechanism of thiyl radical-catalyzed isomerization involves the reversible addition of the radical to one of the carbons of the double bond, followed by rotation around the single bond and subsequent elimination of the radical to yield the isomerized double bond. This process can occur in a stepwise manner for each isolated double bond in a polyunsaturated fatty acid ester. researchgate.net

The use of p-toluenesulfinic acid as a catalyst has been shown to be an efficient method for the cis-trans isomerization of unsaturated fatty acid methyl esters without causing migration of the double bonds. nih.gov The reaction is thought to proceed through the generation of an arylthiyl radical upon heating, which then catalyzes the isomerization.

Catalysts for Geometric Isomerization

Catalyst Proposed Mechanism Key Features
Thiyl Radicals Reversible radical addition-elimination Stepwise isomerization of isolated double bonds. researchgate.net

Addition Reactions Across Double Bonds

The reactivity of this compound is largely dictated by the presence of its two carbon-carbon double bonds at the C5-C6 and C10-C11 positions. These sites are electron-rich due to the pi (π) bonds, making them susceptible to attack by electrophiles. pearson.comlibretexts.org Addition reactions are the most common chemical transformations for alkenes, as they involve the cleavage of the relatively weak π-bond to form two new, more stable sigma (σ) bonds. pearson.commsu.edu

One of the most significant addition reactions for unsaturated fatty acid methyl esters is epoxidation. This reaction involves the addition of a single oxygen atom across one of the double bonds to form an oxirane (or epoxide) ring. This transformation is of considerable interest as the resulting epoxides are valuable intermediates for the synthesis of various chemicals, including bio-based plasticizers and stabilizers. researchgate.netmdpi.com

The epoxidation of unsaturated esters can be achieved using various oxidizing agents. A common laboratory and industrial method is the Prilezhaev reaction, which utilizes peroxy acids (peracids) generated in situ from the reaction of a carboxylic acid (like formic or acetic acid) with hydrogen peroxide. researchgate.net The reaction proceeds by mixing the methyl ester with formic acid and hydrogen peroxide, often in the presence of a co-solvent and sometimes a catalyst. nih.govmdpi.com The process involves the electrophilic addition of the oxygen atom from the peracid to the double bond.

Research into more selective and environmentally benign methods has led to the use of catalytic systems. For instance, methyltrioxorhenium (MTO) has been demonstrated as an effective catalyst for the regio- and stereoselective monoepoxidation of dienes in the presence of hydrogen peroxide. nih.gov This system allows for controlled epoxidation, potentially targeting one double bond over the other. The reaction rate and selectivity can be influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. mdpi.comnih.gov For example, in the epoxidation of fatty acid methyl esters (FAMEs), higher yields were obtained at 70°C using a 1:1 volume ratio of formic acid to hydrogen peroxide. mdpi.com

The progress of the epoxidation reaction can be monitored by analytical techniques such as determining the iodine value (which decreases as double bonds are consumed) and the epoxy number (which increases with the formation of oxirane rings). mdpi.com

Below is a table summarizing typical conditions and findings for the epoxidation of unsaturated fatty acid methyl esters, which are analogous to this compound.

Table 1: Research Findings on Epoxidation of Unsaturated Fatty Acid Methyl Esters

Catalyst/Reagent SystemSubstrateKey Reaction ConditionsOutcome/YieldReference
Formic Acid / Hydrogen PeroxideUnsaturated FAMEs from Algae70°C, 1 wt% catalyst, 1:1 formic acid:H₂O₂ ratioHigh yield of epoxidized FAMEs mdpi.com
Methyltrioxorhenium (MTO) / H₂O₂ / PyridineMethyl Linoleate-10°C in CH₂Cl₂ for 4h71% yield of mono-epoxidized products nih.gov
Immobilized Oat Seed PeroxygenaseMethyl Linoleate (ML)tert-butylhydroperoxide as oxidant89% total epoxide yield after 24h researchgate.net
H₃PW₁₂O₄₀ / Quaternary Phosphonium SaltsFatty Acid Methyl EstersReaction time of 20 min at 323 K (50°C)Achieved a high epoxy number of 0.306 mol/100g mdpi.com

Other common addition reactions for alkenes include hydrogenation (addition of H₂) to saturate the double bonds, and halogenation (addition of X₂, e.g., Br₂ or Cl₂) to form dihaloalkanes. libretexts.org These reactions proceed via electrophilic attack on the double bond, often forming a carbocation or a bridged-ion intermediate, which is then attacked by a nucleophile to give the final addition product. pearson.comlibretexts.org

Conjugation Chemistry with Endogenous and Exogenous Molecules (e.g., Glutathione Adducts)

Conjugation reactions involve the attachment of a small molecule (endogenous or exogenous) to the parent compound. For a molecule like this compound, which is a non-conjugated diene, direct conjugate addition (such as a Michael addition) is not feasible as it lacks the required α,β-unsaturated carbonyl system. wikipedia.orgmasterorganicchemistry.com The Michael reaction specifically involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor). wikipedia.orgyoutube.com

However, this compound can be metabolically activated to an electrophilic intermediate, which can then readily undergo conjugation with nucleophilic molecules. The most common activation pathway is epoxidation, as described in the previous section. The oxirane ring of the resulting epoxide (e.g., Methyl 5,6-epoxyoctadeca-10-enoate or Methyl 10,11-epoxyoctadeca-5-enoate) is strained and susceptible to nucleophilic attack, leading to ring-opening.

Glutathione (GSH), a key endogenous antioxidant and detoxifying agent, is a potent nucleophile due to its thiol (-SH) group. The enzyme-catalyzed conjugation of electrophilic compounds with glutathione is a major detoxification pathway in biological systems. In this context, the epoxide of this compound can serve as a substrate for glutathione S-transferases (GSTs).

The reaction mechanism proceeds as follows:

Metabolic Activation: One of the double bonds of this compound is oxidized to form an epoxide.

Nucleophilic Attack: The sulfur atom of the glutathione thiol group attacks one of the electrophilic carbon atoms of the oxirane ring.

Ring-Opening: This attack leads to the opening of the three-membered epoxide ring, forming a covalent bond between the glutathione molecule and the fatty acid methyl ester backbone. This results in the formation of a stable glutathione adduct.

This two-step process—bioactivation to an electrophile followed by conjugation—is a classic mechanism by which non-reactive lipophilic molecules are tagged for elimination from the body. The resulting glutathione conjugate is more water-soluble and can be further metabolized and excreted. This pathway represents a critical interface between lipid metabolism and cellular detoxification processes. While direct Michael addition is not applicable, this epoxidation-conjugation pathway provides a chemically sound mechanism for the formation of adducts with glutathione and other biological nucleophiles.

Theoretical and Computational Studies on Methyl Octadeca 5,10 Dienoate

Quantum Chemical Calculations (Density Functional Theory, DFT) for Spectroscopic Property Prediction and Structural Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and related properties of molecules. DFT methods can predict molecular geometries with high accuracy and are widely used to calculate spectroscopic parameters that are crucial for structural elucidation.

For methyl octadeca-5,10-dienoate, DFT can be employed to optimize the molecule's three-dimensional structure, determining bond lengths, bond angles, and dihedral angles that define its most stable conformation. Once the geometry is optimized, further calculations can predict various spectroscopic data. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be calculated. bohrium.com These predicted spectra can be compared with experimental data to confirm the molecular structure or to help assign peaks in complex experimental spectra. researchgate.net The combined use of experimental NMR data and DFT calculations is a powerful approach for studying the structure of unsaturated fatty acids and their esters in solution. bohrium.commdpi.com

Illustrative Data: The following table provides a hypothetical comparison of DFT-predicted spectroscopic data for a key structural feature of this compound against typical experimental values for similar compounds.

Spectroscopic PropertyStructural FeaturePredicted Value (Illustrative)Typical Experimental Range
¹H NMR Chemical ShiftOlefinic Protons (-CH=CH-)5.35 ppm5.30 - 5.40 ppm
¹³C NMR Chemical ShiftEster Carbonyl (C=O)174.2 ppm173.5 - 175.0 ppm
IR Vibrational FrequencyC=O Stretch1738 cm⁻¹1735 - 1750 cm⁻¹
IR Vibrational FrequencyC=C Stretch (cis)1652 cm⁻¹1650 - 1660 cm⁻¹

Disclaimer: The data in this table is illustrative and not based on published research for this compound. It serves to demonstrate the type of information that can be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Interactions

While DFT provides insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment.

Illustrative Data: The table below illustrates potential results from an MD simulation analyzing the major conformational states of the dihedral angles around the C5-C6 and C10-C11 double bonds.

Dihedral AngleConformational StatePopulation (%) (Illustrative)Average Angle (Degrees)
C4-C5=C6-C7cis (gauche-like)95%~120°
trans-like (transient)5%~180°
C9-C10=C11-C12cis (gauche-like)94%~120°
trans-like (transient)6%~180°

Disclaimer: The data presented here is hypothetical and intended to exemplify the output of a conformational analysis from an MD simulation.

In Silico Predictions of Biological Activities Based on Structural Features

In silico methods use computational models to predict the biological activity of molecules based on their chemical structure, a field often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling. These models are built by finding statistical correlations between the structural or physicochemical properties of a set of known compounds and their measured biological activities.

The structural features of this compound—such as its chain length, the presence and position of its double bonds, and the methyl ester group—can be converted into numerical descriptors. These descriptors can then be fed into pre-existing QSAR models to predict a wide range of potential biological activities or toxicities. researchgate.net For example, models could predict its potential as an anti-inflammatory agent, an antimicrobial agent, or its likelihood of inhibiting specific enzymes. While these predictions are not a substitute for experimental testing, they are highly valuable for prioritizing compounds for further investigation and for generating hypotheses about their mechanism of action.

Illustrative Data: The table below shows a hypothetical output from an in silico prediction tool, estimating the probability of this compound having certain biological activities.

Predicted Biological ActivityProbability of Activity (Pa) (Illustrative)Probability of Inactivity (Pi) (Illustrative)
Anti-inflammatory0.6500.045
CYP450 2C9 Inhibitor0.5800.110
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist0.7100.030
Antibacterial0.4500.250

Disclaimer: This data is for illustrative purposes only. The predictions are hypothetical and are not based on published in silico models for this compound.

Applications in Advanced Materials Science and Biofuel Research

Role as Components in Biodiesel Formulations and Performance Enhancement Research

Methyl octadeca-5,10-dienoate, as a type of fatty acid methyl ester, is a potential component of biodiesel. The properties of a biodiesel fuel are determined by the collective characteristics of its constituent FAMEs, which vary depending on the feedstock oil or fat. The presence and nature of unsaturation in the fatty acid chain are critical factors influencing fuel performance.

The two double bonds in this compound significantly impact key fuel parameters. The degree of unsaturation has a direct, and often inverse, relationship with properties like cetane number and oxidative stability. Generally, an increase in the number of double bonds leads to a decrease in the cetane number, which is a measure of the fuel's ignition quality. iscientific.orgcabidigitallibrary.orgmdpi.com Saturated FAMEs, such as methyl stearate, have high cetane numbers, whereas polyunsaturated esters like methyl linolenate have considerably lower values. iea-amf.org This is because the C=C double bonds reduce the low-temperature reactivity of the molecule, extending the ignition delay period. iscientific.org

Conversely, unsaturation improves cold-flow properties, such as the cloud point and pour point, which is crucial for fuel performance in colder climates. iscientific.org Saturated esters tend to crystallize and solidify at higher temperatures, leading to potential filter plugging issues. The bent-chain structure introduced by cis-configured double bonds disrupts crystal lattice formation, allowing the fuel to remain fluid at lower temperatures. iscientific.org

However, the most significant challenge associated with di-unsaturated esters like this compound is their poor oxidative stability. iea-amf.orgmdpi.com The hydrogen atoms on the carbon atoms adjacent to the double bonds (allylic positions) are susceptible to abstraction, initiating a free-radical chain reaction that leads to fuel degradation. This process forms peroxides, acids, and high-molecular-weight polymers, which can damage engine components. iea-amf.orgbts.gov Therefore, biodiesel formulations rich in polyunsaturated esters require the addition of antioxidants to meet quality standards and ensure long-term storage stability.

Table 1: Influence of Unsaturation on Key Biodiesel Fuel Properties of C18 Methyl Esters
FAME ComponentChemical FormulaNumber of Double BondsEstimated Cetane NumberOxidative Stability (Rancimat, 110°C)General Cold Flow Properties
Methyl StearateC19H38O20 (Saturated)~87Very HighPoor
Methyl OleateC19H36O21 (Monounsaturated)~59ModerateGood
Methyl Linoleate (9,12-isomer)C19H34O22 (Di-unsaturated)~38Very LowExcellent

Note: Data for Methyl Linoleate is used as a proxy to illustrate the general properties of a di-unsaturated C18 FAME. Actual values for this compound may vary based on the specific positions of the double bonds.

Development of Bio-based Lubricants and Functional Fluids

The same reactivity that compromises the oxidative stability of this compound in biofuels makes it a valuable precursor for the synthesis of bio-based lubricants and functional fluids. While vegetable oils and their methyl esters possess inherent lubricity, their direct use is limited by poor thermal and oxidative stability and unfavorable viscosity characteristics at different temperatures. researchgate.net

Chemical modification of the double bonds in this compound can transform it into a high-performance lubricant base stock. Key synthetic strategies include:

Epoxidation and Ring-Opening: The double bonds can be converted into oxirane (epoxide) rings. These epoxides exhibit improved thermo-oxidative stability compared to their unsaturated counterparts. researchgate.net Subsequent ring-opening reactions with alcohols or other nucleophiles can introduce branching and create more complex ester structures with enhanced lubricant properties, including lower pour points and higher viscosity indices. mdpi.com

Transesterification with Polyols: A widely researched method involves the transesterification of FAMEs with polyhydric alcohols (polyols) such as trimethylolpropane (B17298) (TMP) or neopentyl glycol (NPG). researchgate.net This process creates larger, star-shaped ester molecules. These polyol esters exhibit superior thermal stability, a high viscosity index (less change in viscosity with temperature), and excellent low-temperature fluidity, making them suitable for demanding applications like hydraulic fluids and engine oils. researchgate.netdle.com.tw

These chemical modifications convert the linear FAME molecule into a more complex, branched structure, which is crucial for achieving the desired balance of viscosity, thermal stability, and low-temperature performance required in modern lubricants.

Table 2: Property Comparison of FAME vs. Derived Polyol Ester Lubricant Base Stock
PropertyTypical Unsaturated FAME (e.g., from Rapeseed Oil)Derived Trimethylolpropane (TMP) Polyol EsterSignificance in Lubrication
Viscosity at 40°C (cSt)~4.5~35-50Higher viscosity provides a more robust lubricating film.
Viscosity Index (VI)~130-150>200A higher VI indicates less viscosity change with temperature, ensuring stable performance. researchgate.net
Pour Point (°C)-6 to -12-12 to -18Lower pour point ensures fluidity and functionality in cold environments. researchgate.net
Oxidative StabilityLowHighEnhanced stability extends lubricant life and prevents degradation. researchgate.net

Utilization in the Synthesis of Specialty Chemicals and Polymers

The two double bonds of this compound serve as functional handles for synthesizing a wide array of specialty chemicals and bio-based polymers. These reactions leverage the reactivity of the C=C bonds to build new molecular architectures, introduce different functional groups, or create long-chain polymer networks.

Prominent synthetic pathways include:

Olefin Metathesis: This powerful catalytic reaction allows for the cleavage and reformation of C=C double bonds. Self-metathesis of a di-unsaturated ester can lead to the formation of long-chain α,ω-difunctionalized molecules (diesters) and various olefins, which are valuable building blocks for polyesters and polyamides. researchgate.net Cross-metathesis with other functionalized olefins can introduce aromatic rings, hydroxyl groups, or other ester functionalities, creating a diverse range of specialty chemicals from a single bio-based starting material. tandfonline.comtandfonline.com

Polymerization: While the internal double bonds of fatty esters are not typically reactive towards standard radical polymerization, they can be functionalized to produce polymerizable monomers. semanticscholar.org For example, they can be converted into acrylic monomers that readily undergo polymerization. mdpi.com The remaining unsaturation in the fatty acid chain can then be used for post-polymerization cross-linking, creating durable thermoset materials and coatings.

Oxidative Cleavage: Reactions like ozonolysis can cleave the molecule at the double bond locations, yielding shorter-chain mono- and di-carboxylic acids. These dicarboxylic acids are important monomers for the production of polyesters and polyamides, similar to those derived from petrochemical sources.

These transformations highlight the potential of this compound as a platform chemical for displacing petroleum-based feedstocks in the chemical industry.

Table 3: Synthetic Pathways for Specialty Chemicals from Di-unsaturated Esters
Synthetic PathwayDescriptionPotential ProductsApplications
Self-MetathesisCatalytic reaction that internally rearranges the double bonds of the ester.Long-chain unsaturated diesters, various olefins. researchgate.netMonomers for polyesters, polyamides, specialty waxes.
Cross-MetathesisReaction with a different olefin to incorporate new functional groups.Aromatic-containing fatty esters, hydroxy-functionalized esters, α,β-unsaturated esters. tandfonline.comPolymer precursors, industrial fluids, surfactants.
Epoxidation & Ring OpeningFormation of an epoxide ring at the double bond, followed by reaction with a nucleophile.Polyols, diols, ether- or ester-functionalized fatty acids.Polyurethane foams, resins, plasticizers, lubricants.
Radical Polymerization (after modification)Conversion to a polymerizable monomer (e.g., acrylate) followed by polymerization.Cross-linked polymers, latexes, coatings. mdpi.comBio-based plastics, adhesives, paints, and coatings.

Research into Antioxidant Properties as Additives for Biofuels and Materials

Contrary to being an antioxidant, the chemical structure of this compound makes it highly susceptible to oxidation. Research in this area is therefore not focused on using the compound as an antioxidant, but rather on understanding its degradation mechanisms and developing effective antioxidant strategies to protect the biofuels and materials that contain it.

The presence of two non-conjugated double bonds means there is a methylene (B1212753) group (-CH2-) positioned between them. The C-H bonds at this "bis-allylic" position are significantly weaker and more prone to hydrogen abstraction than those in saturated or even monounsaturated chains. This initiates an autoxidation chain reaction, leading to rapid degradation. mdpi.combts.gov

Consequently, the primary goal of research is to find suitable antioxidant additives that can inhibit this process. Antioxidants are compounds that can donate a hydrogen atom to quench the free radicals formed during the initial stages of oxidation, thereby terminating the chain reaction and extending the material's shelf life. bts.gov The effectiveness of an antioxidant is often measured by its ability to prolong the induction period, which is determined using an accelerated oxidation test like the Rancimat method. researchgate.net Common classes of antioxidants studied for this purpose include hindered phenols like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ). researchgate.netacs.org

Table 4: Effect of Various Antioxidants on the Oxidative Stability of Biodiesel Rich in Unsaturated Esters
Antioxidant AdditiveConcentration (ppm)Base Biodiesel (Example)Initial Induction Period (hours)Induction Period with Additive (hours)Improvement Factor
None (Control)0Recycled Cooking Oil ME2.52.51.0x
Butylated Hydroxytoluene (BHT)1000Recycled Cooking Oil ME2.58.13.2x
tert-Butylhydroquinone (TBHQ)1000Recycled Cooking Oil ME2.515.56.2x
Propyl Gallate (PG)1000Recycled Cooking Oil ME2.518.27.3x
Baynox1000Rapeseed Oil ME7.825.13.2x

Data adapted from studies on biodiesel from various feedstocks to illustrate the general efficacy of antioxidant additives in fuels containing unsaturated FAMEs. researchgate.net

Emerging Research Frontiers and Future Directions for Methyl Octadeca 5,10 Dienoate

Integration with Advanced Omics Technologies (Lipidomics, Metabolomics) for Comprehensive Profiling

The comprehensive understanding of Methyl octadeca-5,10-dienoate's role in biological systems can be significantly enhanced through its integration with advanced omics technologies, particularly lipidomics and metabolomics. These fields, which focus on the global study of lipids and small molecule metabolites, respectively, provide a powerful lens through which to view the metabolic networks influenced by this compound. mdpi.com

Targeted metabolomics and lipidomics are increasingly being used in research to provide quantitative and thorough assessments of metabolic profiles that form the basis of physiological and pathological processes. mdpi.com Mass spectrometry, combined with various separation techniques, presents a highly sensitive and specific platform for employing targeted metabolomics and lipidomics. mdpi.com Untargeted methods aim to capture a wide array of metabolites or lipids within a sample, often providing more extensive metabolite coverage than targeted approaches. mdpi.com

Future research will likely focus on developing targeted lipidomics assays specifically designed to quantify this compound and its downstream metabolites with high precision and sensitivity. This will enable researchers to track its metabolic fate and identify its interactions with other lipid species. Furthermore, untargeted metabolomics can unveil broader metabolic shifts that occur in response to the presence of this compound, offering clues to its currently unknown biological functions. The integration of data from these omics approaches will be crucial for building comprehensive metabolic models that illuminate the pathways modulated by this compound.

TechnologyApplication for this compoundPotential Insights
Targeted Lipidomics Development of specific assays for quantificationPrecise measurement of its concentration and turnover in biological samples.
Untargeted Metabolomics Global profiling of metabolic changes in response to the compoundIdentification of affected metabolic pathways and potential biomarkers.
Mass Spectrometry High-sensitivity detection and structural characterizationAccurate identification and structural elucidation of the compound and its metabolites.
Data Integration Combining lipidomics and metabolomics datasetsConstruction of comprehensive metabolic networks involving the compound.

Investigations in Defined Model Systems to Elucidate Biological Roles (excluding human clinical studies)

To decipher the specific biological functions of this compound, investigations in well-defined model systems are indispensable. These systems, ranging from cell cultures to whole organisms, provide a controlled environment to study the compound's effects without the complexities of human clinical trials. For instance, related fatty acid esters have been shown to possess anti-proliferative properties and the ability to inhibit acetylcholinesterase, a key enzyme in neurotransmission. mdpi.commdpi.com

In a study on the flowers of Ceiba chodatii, various fatty acid esters were identified, and the extracts demonstrated anti-proliferative effects. mdpi.com Similarly, the essential oil of Liparis nervosa, which is rich in methyl (9E,11E)-octadeca-9,11-dienoate, exhibited inhibitory effects on acetylcholinesterase. mdpi.com These findings suggest that this compound could be investigated for similar bioactivities.

Future research could involve administering this compound to various cell lines (e.g., neuronal cells, cancer cells) to assess its impact on cell viability, proliferation, and signaling pathways. Invertebrate models, such as the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster, offer powerful genetic tools to dissect the molecular mechanisms underlying the compound's effects. Furthermore, studies in rodent models could provide insights into its biodistribution, metabolism, and potential physiological effects in a mammalian system.

Model SystemResearch FocusPotential Outcomes
Cell Cultures Effects on cell proliferation, apoptosis, and signaling pathwaysIdentification of cellular targets and mechanisms of action.
C. elegans Impact on lifespan, stress resistance, and neuronal functionUncovering genetic pathways influenced by the compound.
D. melanogaster Influence on development, metabolism, and behaviorUnderstanding its organism-level physiological roles.
Rodent Models Pharmacokinetics, biodistribution, and metabolic fateElucidating its in vivo behavior and potential systemic effects.

Development of Novel Derivatization Reagents for Targeted Analysis

The accurate and sensitive analysis of this compound, like other fatty acids, can be challenging due to its chemical properties. Derivatization, a process that chemically modifies the analyte to enhance its analytical characteristics, is a crucial step in its targeted analysis. sigmaaldrich.com The primary reasons to analyze fatty acids as their methyl esters include overcoming the difficulties associated with their high polarity, which can lead to adsorption issues, and neutralizing the polar carboxyl groups to allow for better separation based on other structural features. sigmaaldrich.com

Novel derivatization reagents are continuously being developed to improve the ionization efficiency and fragmentation patterns of fatty acids in mass spectrometry, as well as their volatility and separation in gas chromatography. For instance, a novel derivatization strategy based on 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine has been developed to enhance the quantification of fatty acids. rsc.org This method significantly increased the sensitivity of detection, allowing for the measurement of fatty acids at levels as low as 10 fg. rsc.org

Future research in this area will likely focus on creating derivatization reagents that are highly specific for dienoic fatty acid esters or that introduce a unique isotopic signature for more precise quantification. The development of "heavy" derivatization reagents can be used as internal standards to minimize matrix effects, thereby improving the accuracy and reliability of the analytical method. rsc.org Additionally, reagents that can pinpoint the exact location of the double bonds within the fatty acid chain during mass spectrometric analysis are of significant interest for structural elucidation.

Derivatization StrategyAnalytical TechniqueAdvantages
Esterification to FAMEs Gas Chromatography (GC)Increased volatility and improved separation. sigmaaldrich.com
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine HPLC-Triple Quadrupole Mass SpectrometryEnhanced sensitivity and development of general MRM conditions. rsc.org
Base-catalyzed followed by (trimethylsilyl)diazomethane Gas Chromatography (GC-FID)Suitable for the determination of cis/trans fatty acids. nih.gov
Isotopically Labeled Reagents Mass Spectrometry (MS)Accurate quantification through isotopic dilution methods. rsc.org

Sustainable Production and Biorefinery Concepts for Value-Added Products

The sustainable production of this compound is a key consideration for its potential future applications. Traditional chemical synthesis methods can be energy-intensive and rely on non-renewable resources. Therefore, exploring biological production routes and integrating them into biorefinery concepts is a promising avenue. Fatty acid methyl esters (FAMEs), a class of compounds that includes this compound, can be produced from various renewable feedstocks such as vegetable oils, animal fats, and microalgae. scielo.brmdpi.com

Biorefineries aim to utilize biomass in a cascading approach, producing a spectrum of value-added products, from high-value chemicals to biofuels. In this context, this compound could be produced as a specialty chemical from a lipid-rich biomass source. For example, research has been conducted on the development of epoxides from Chlorella vulgaris lipids to obtain a novel bio-based resin, which involves the production of FAMEs through in situ transesterification of the microalgal biomass. mdpi.com

FeedstockProduction MethodPotential Value-Added Products
Microalgae In situ transesterificationBio-based resins, biofuels, animal feed. mdpi.com
Olive Pomace Oil Transesterification/EsterificationBiodiesel, glycerol (B35011). scielo.br
Palm Oil Transesterification with a bio-based catalystBiodiesel, animal feed. acs.org
Genetically Engineered Yeast FermentationSpecialty fatty acids, oleochemicals. frontiersin.org

Exploration of Stereoselective Biosynthesis and Synthetic Biology Approaches

The biological activity of a molecule is often dictated by its stereochemistry. For this compound, the geometry of its two double bonds (cis or trans) will significantly influence its three-dimensional structure and, consequently, its interaction with biological targets. Exploring the stereoselective biosynthesis of this compound is therefore a critical research frontier.

Nature has evolved a vast array of enzymes, such as desaturases and elongases, that are involved in the synthesis of unsaturated fatty acids with high stereoselectivity. Synthetic biology offers the tools to harness and re-engineer these enzymatic pathways in microbial hosts like Saccharomyces cerevisiae to produce specific fatty acid isomers. frontiersin.org For example, by introducing and optimizing the expression of specific desaturases, it may be possible to direct the biosynthesis towards the production of octadeca-5,10-dienoic acid with the desired cis/trans configuration.

Furthermore, enzymes like fungal peroxygenases have demonstrated the ability to perform regioselective and stereoselective epoxidation of fatty acids. nih.gov This opens up the possibility of creating novel, biologically active derivatives of this compound. Future research will likely involve the discovery and characterization of novel enzymes involved in fatty acid metabolism, as well as the application of protein engineering and metabolic engineering principles to design and construct microbial cell factories for the stereoselective production of this compound and its derivatives.

ApproachKey Enzymes/PathwaysDesired Outcome
Metabolic Engineering of Yeast Fatty acid synthases, desaturases, elongasesHigh-titer production of a specific isomer of octadeca-5,10-dienoic acid. frontiersin.org
Enzymatic Biocatalysis Fungal peroxygenases, lipasesStereoselective synthesis of derivatives like epoxides or other oxygenated forms. nih.gov
Protein Engineering Modifying enzyme active sitesAltering the regioselectivity and stereoselectivity of fatty acid modifying enzymes.
Pathway Reconstruction Assembling novel biosynthetic pathways in a host organismProduction of non-natural isomers or derivatives with unique properties.

Q & A

Q. How do discrepancies in reported bioactivity data arise across studies, and how can they be resolved?

  • Analysis Framework : Conduct systematic reviews (PRISMA guidelines) to assess sources of heterogeneity, such as differences in assay sensitivity (e.g., IC₅₀ variations in enzyme inhibition) or solvent systems affecting compound solubility. Meta-regression can quantify the impact of experimental variables .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What advanced chromatographic methods resolve this compound from co-eluting isomers in complex matrices?

  • Protocol : Use silver-ion high-performance liquid chromatography (Ag⁺-HPLC) to exploit differences in π-complexation strength with conjugated vs. isolated dienes. Validate with tandem MS (MS/MS) fragmentation patterns unique to the 5,10 configuration .

Data Contradictions and Validation

Q. Why do some studies report conflicting melting points for this compound?

  • Resolution : Variability may stem from polymorphic forms or impurities. Reproduce measurements using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) and compare with published purity thresholds (≥95% by GC) .

Q. How can researchers reconcile discrepancies in the compound's reported antioxidant vs. pro-oxidant effects?

  • Hypothesis Testing : Design dose-response experiments in redox-sensitive cell lines (e.g., HepG2) with real-time ROS monitoring. Context-dependent effects may arise from concentration thresholds or interactions with transition metals (e.g., Fe²⁺) .

Integration with Broader Research

Q. How can this compound be incorporated into lipidomic profiling workflows?

  • Methodology : Use stable isotope-labeled analogs (e.g., ¹³C-methyl octadeca-5,10-dienoate) as internal standards for quantitative LC-MS. Optimize collision energies to distinguish dienoate-specific fragments in complex lipid extracts .

Q. What role does the compound play in membrane fluidity studies, and how is this experimentally quantified?

  • Protocol : Integrate this compound into liposome models and measure fluorescence anisotropy using diphenylhexatriene (DPH) probes. Compare with saturated esters to isolate diene-induced fluidity changes .

Q. Tables for Key Data

PropertyThis compoundMethyl Octadeca-7,10-DienoateReference
Molecular FormulaC₁₉H₃₄O₂C₁₉H₃₄O₂
Density (g/cm³)Pending experimental data0.884
Boiling Point (°C)Pending experimental data376.9
Key NMR Shifts (δ, ppm)5.3–5.4 (diene), 3.6 (OCH₃)5.3–5.4 (diene), 3.6 (OCH₃)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.